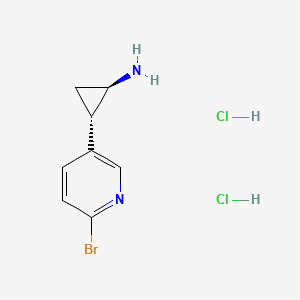

(1R,2S)-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride

CAS No.: 2490344-60-8

Cat. No.: VC7296259

Molecular Formula: C8H11BrCl2N2

Molecular Weight: 285.99

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490344-60-8 |

|---|---|

| Molecular Formula | C8H11BrCl2N2 |

| Molecular Weight | 285.99 |

| IUPAC Name | (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m0../s1 |

| Standard InChI Key | XNFRETMLRDXDAC-AUCRBCQYSA-N |

| SMILES | C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic name (1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride reflects its absolute stereochemistry at the cyclopropane ring’s C1 and C2 positions. The (1R,2S) configuration indicates a trans relationship between the amine group and the pyridinyl substituent, a critical factor in its biological interactions .

Molecular Formula and Weight

The molecular formula is C₈H₁₁BrCl₂N₂, with a calculated molecular weight of 285.99 g/mol . The dihydrochloride salt form enhances aqueous solubility compared to the free base.

Structural Characterization

-

2D Structure: A cyclopropane ring fused to a 6-bromopyridin-3-yl group at the C2 position, with an amine group at C1 .

-

3D Conformation: The strained cyclopropane ring adopts a non-planar geometry, with the bromopyridinyl and amine groups in a trans-diaxial arrangement .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols are proprietary, plausible pathways include:

-

Cyclopropanation: A [2+1] cycloaddition using diazo compounds or the Simmons-Smith reaction to form the cyclopropane core.

-

Bromination: Electrophilic aromatic bromination of a pyridine precursor.

-

Salt Formation: Treatment of the free base with hydrochloric acid to yield the dihydrochloride .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to off-white powder | |

| Storage Conditions | Room temperature (15–25°C) | |

| Solubility | Soluble in water, DMSO, methanol | |

| Hygroscopicity | Moderate |

Reactivity and Functional Utility

Key Reactive Sites

-

Bromine Atom: Susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .

-

Amine Group: Participates in acylation, sulfonation, or reductive amination to form derivatives .

-

Cyclopropane Ring: May undergo ring-opening under acidic or oxidative conditions .

Stability Profile

Applications in Drug Discovery

Role as a Nitric Oxide Synthase (NOS) Modulator

This compound serves as an intermediate in synthesizing heteroaryl-substituted amides that modulate endothelial NOS (eNOS), a key enzyme in vascular homeostasis . eNOS modulators are investigated for treating hypertension and atherosclerosis.

Structure-Activity Relationship (SAR) Insights

-

The (1R,2S) stereochemistry optimizes binding to eNOS’s hydrophobic pocket .

-

The bromine atom facilitates late-stage functionalization via cross-coupling .

| Hazard Statement | Risk Mitigation Strategies |

|---|---|

| H315 (Skin irritation) | Use nitrile gloves and lab coats |

| H319 (Eye irritation) | Wear safety goggles |

| H335 (Respiratory irritation) | Use fume hoods |

Disposal Considerations

Incinerate at licensed facilities to prevent environmental release of brominated byproducts .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with eNOS using X-ray crystallography.

-

Derivatization Campaigns: Explore Suzuki couplings to diversify the pyridinyl moiety.

-

Toxicological Profiling: Assess chronic exposure risks in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume